

Spectroscopic data for methyl indole-3-carboxylate (NMR, IR, MS).

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Compound of Interest

Compound Name: Methyl indole-3-carboxylate

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A comprehensive analysis of the spectroscopic data for **methyl indole-3-carboxylate** is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl indole-3-carboxylate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
11.75	br s	1H	N-H
8.10	d	1H	H-2
7.95	d	1H	H-4
7.45	d	1H	H-7
7.20	m	2H	H-5, H-6
3.85	s	3H	-OCH ₃

Solvent: DMSO-d6. Data sourced from publicly available spectral databases.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Assignment
165.0	C=O
136.0	C-7a
132.0	C-2
126.0	C-3a
122.5	C-6
121.5	C-5
120.0	C-4
112.0	C-7
107.0	C-3
51.0	-OCH ₃

Solvent: DMSO-d6. Data sourced from publicly available spectral databases.[\[2\]](#)[\[3\]](#)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
3300	Strong, Broad	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
2950	Medium	Aliphatic C-H Stretch
1680	Strong	C=O Stretch (Ester)
1600, 1480	Medium	C=C Stretch (Aromatic)
1250	Strong	C-O Stretch (Ester)

Sample Preparation: KBr disc or Nujol mull.[\[1\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
175	High	[M] ⁺ (Molecular Ion)
144	High	[M - OCH ₃] ⁺
116	Medium	[M - COOCH ₃] ⁺

Data obtained from GC-MS analysis.[\[4\]](#)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **methyl indole-3-carboxylate** for ¹H NMR and 50-100 mg for ¹³C NMR.[\[5\]](#)[\[6\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[\[5\]](#)[\[6\]](#)
 - Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[\[5\]](#)
 - Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[\[5\]](#)
 - The height of the solution in the NMR tube should be approximately 4-5 cm.[\[5\]](#)
- Data Acquisition:
 - Wipe the outside of the NMR tube to remove any contaminants.[\[5\]](#)
 - Place the NMR tube in a spinner turbine and adjust the depth using a gauge.[\[5\]](#)
 - Insert the sample into the NMR spectrometer.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H and ^{13}C NMR spectra using standard instrument parameters. For ^{13}C , a proton-decoupled sequence is typically used.[\[2\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few milligrams) of **methyl indole-3-carboxylate** in a volatile organic solvent like methylene chloride or acetone.[\[8\]](#)
 - Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[8\]](#)
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[\[8\]](#)
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.[\[8\]](#)
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum. The instrument records the infrared radiation absorbed by the sample.[\[9\]](#)[\[10\]](#)
 - The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).[\[11\]](#)

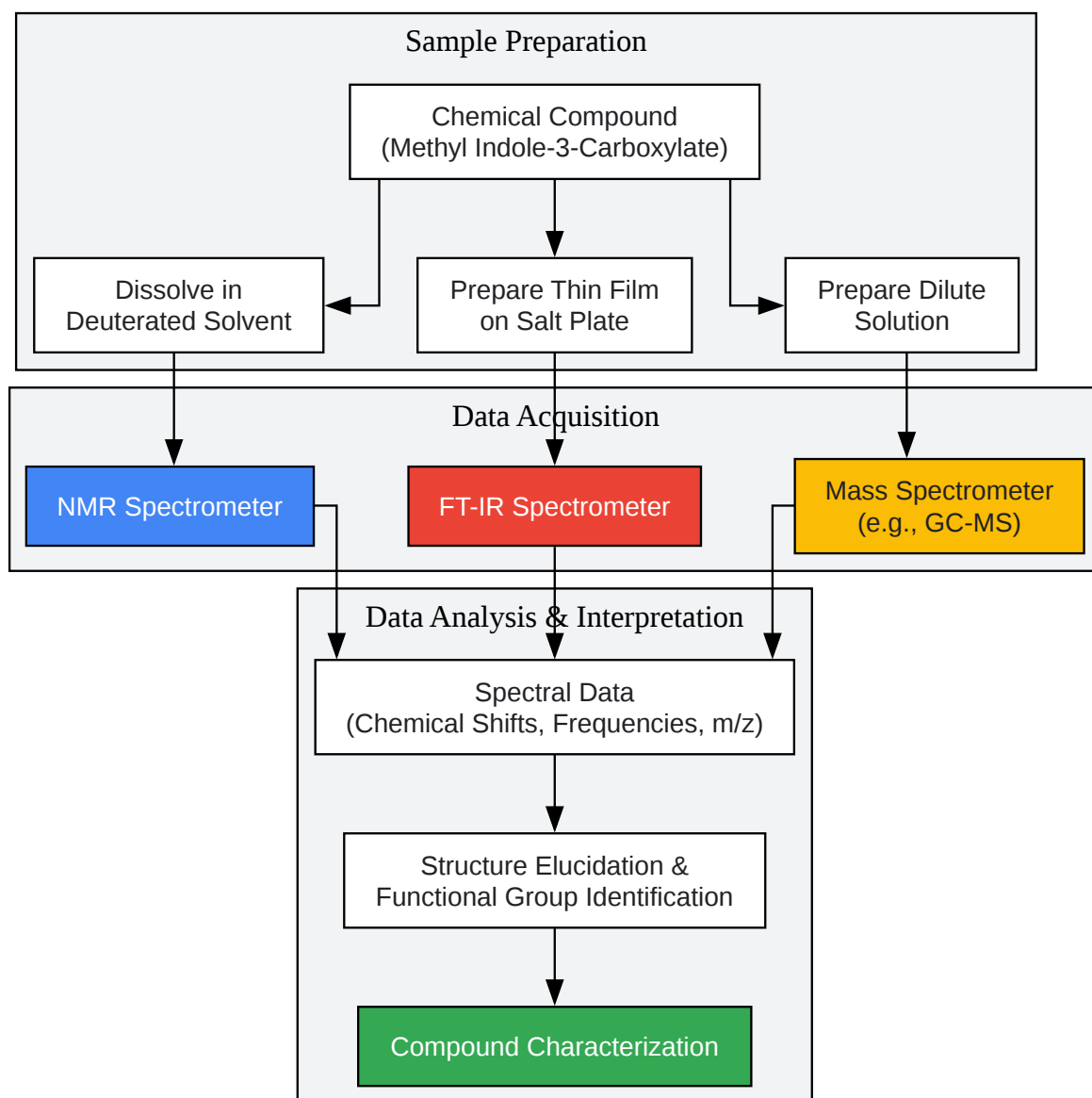
Mass Spectrometry (MS)

- Sample Preparation (for GC-MS):
 - Prepare a dilute solution of **methyl indole-3-carboxylate** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[\[12\]](#)

- Further dilute this stock solution to a final concentration suitable for the instrument, typically in the low $\mu\text{g/mL}$ range.[\[12\]](#)
- If any solid particles are present, filter the solution before introduction into the instrument.
[\[12\]](#)
- Data Acquisition:
 - The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.[\[13\]](#)
 - The separated compound then enters the mass spectrometer's ion source.[\[14\]](#)
 - In the ion source (commonly using electron ionization), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[\[13\]](#)
 - The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[\[13\]](#)[\[14\]](#)
 - A detector records the abundance of each ion, generating a mass spectrum.[\[13\]](#)

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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